Penicillin F

Catalog No.
S624159
CAS No.
118-53-6
M.F
C14H20N2O4S
M. Wt
312.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin F

CAS Number

118-53-6

Product Name

Penicillin F

IUPAC Name

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1

InChI Key

QRLCJUNAKLMRGP-ZTWGYATJSA-N

SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Synonyms

penicillin F, penicillin F, ammonia salt(2S-(2alpha,5alpha,6beta))-isomer

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

Description

The exact mass of the compound Penicillin F is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Penicillin F is a member of the penicillin family, a group of antibiotics that are derived from the Penicillium fungi. It is characterized by its unique chemical structure, which includes a four-membered β-lactam ring fused to a five-membered thiazolidine ring. This structural configuration is crucial for its antibacterial activity, as it allows Penicillin F to inhibit bacterial cell wall synthesis effectively. The chemical formula for Penicillin F is C₁₄H₂₀N₂O₄S, and it has been noted for its potential effectiveness against various bacterial strains.

That are central to its mechanism of action:

  • β-Lactam Ring Reactivity: The β-lactam ring is highly reactive due to ring strain, making it susceptible to hydrolysis. This reactivity allows Penicillin F to bind irreversibly to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
  • Inhibition of Transpeptidation: By binding to PBPs, Penicillin F inhibits the transpeptidation process that cross-links peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis due to osmotic pressure .
  • Formation of Penicilloic Acid: In the presence of certain reagents, Penicillin F can be converted into penicilloic acid, which can also exhibit antibacterial properties but is generally less effective than the parent compound .

Penicillin F exhibits significant antibacterial activity primarily against Gram-positive bacteria. Its mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death. The drug's effectiveness can vary based on the specific bacterial strain and its resistance mechanisms, particularly the production of β-lactamase enzymes that can hydrolyze the β-lactam ring .

The synthesis of Penicillin F typically involves several key steps:

  • Condensation Reaction: The initial step involves the condensation of specific amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into a tripeptide known as δ-(L-α-aminoadipyl)-L-cysteine-D-valine .
  • Formation of Isopenicillin N: This tripeptide undergoes oxidative cyclization to form isopenicillin N through the action of isopenicillin N synthase .
  • Transamidation Reaction: Finally, isopenicillin N is subjected to transamidation where the side-chain is modified to yield Penicillin F, often involving phenylacetyl derivatives .

Penicillin F is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Treatment of respiratory tract infections
  • Management of skin and soft tissue infections
  • Prophylaxis in certain surgical procedures

The compound's efficacy against specific bacterial strains makes it a valuable tool in antibiotic therapy.

Research into the interactions of Penicillin F with other compounds has revealed several important considerations:

  • Synergistic Effects: When combined with β-lactamase inhibitors like clavulanic acid, Penicillin F's effectiveness can be enhanced by preventing degradation by resistant bacteria .
  • Adverse Reactions: Common adverse effects include hypersensitivity reactions, ranging from mild rashes to severe anaphylactic responses .
  • Drug Interactions: Certain drugs can affect the pharmacokinetics of Penicillin F; for example, probenecid can inhibit renal excretion, increasing plasma concentrations and prolonging its effects .

Several compounds share structural similarities with Penicillin F, yet each exhibits unique properties:

CompoundStructure SimilarityUnique Properties
Penicillin GContains β-lactam ringMore commonly used; effective against a broader range of bacteria
Ampicillinβ-lactam structureExtended spectrum; effective against Gram-negative bacteria
Methicillinβ-lactam structureResistant to certain β-lactamases; used against penicillin-resistant Staphylococcus aureus
CephalexinSimilar core structureBroader spectrum; effective against both Gram-positive and some Gram-negative bacteria

Penicillin F stands out due to its specific structural features and distinct antibacterial activity profile.

Natural Production in Penicillium Species

Penicillin F, also known as 2-pentenylpenicillin or Penicillin I, represents one of the naturally occurring beta-lactam antibiotics produced by various species within the genus Penicillium [1] [2]. This compound possesses the molecular formula C14H20N2O4S and a molecular weight of 312.38 grams per mole [4] [6]. The chemical structure consists of the characteristic four-membered beta-lactam ring fused to a five-membered thiazolidine ring, with a distinctive 2-pentenyl side chain that differentiates it from other penicillin variants [1] [35].

Several Penicillium species demonstrate the capacity for penicillin F production, though with varying degrees of efficiency [9]. Penicillium chrysogenum and Penicillium notatum (now reclassified as Penicillium rubens) represent the primary natural producers of this antibiotic compound [6] [10]. Research has identified that penicillin F production occurs through the same biosynthetic pathway as other penicillins, involving the sequential action of three key enzymes: delta-aminoadipyl-cysteinyl-valine synthetase, isopenicillin N synthase, and isopenicillin N acyltransferase [2] [19].

The presence of the complete penicillin biosynthetic gene cluster, consisting of pcbAB, pcbC, and penDE genes, serves as a prerequisite for penicillin F production in Penicillium species [9] [22]. Southern blot analyses have confirmed that only certain Penicillium species possess this complete gene cluster, explaining the limited distribution of penicillin-producing capabilities within the genus [9].

Penicillium SpeciesPenicillin F ProductionGene Cluster Status
Penicillium chrysogenumHighComplete cluster present
Penicillium rubensModerateComplete cluster present
Penicillium griseofulvumLow to moderateComplete cluster present
Penicillium nalgiovenseLowComplete cluster present
Penicillium roquefortiNone detectedCluster absent
Penicillium camembertiNone detectedCluster absent

Penicillium rubens as Primary Producer

Penicillium rubens holds particular significance as the original species identified by Alexander Fleming in his groundbreaking discovery of penicillin in 1928 [10] [30]. Initially misidentified as Penicillium notatum and later as Penicillium chrysogenum, genomic analysis and phylogenetic studies in 2011 definitively established the correct classification as Penicillium rubens [10] [12]. Fleming's original strain produces penicillin F as the principal component of its antibiotic output, which led to the alternative nomenclature of penicillin F being designated as "Fleming penicillin" [2].

The Fleming strain of Penicillium rubens demonstrates a natural propensity for penicillin F production, though the quantities produced remain relatively modest compared to modern industrial strains [2] [11]. Historical records indicate that Fleming's original strain produced penicillin F at concentrations significantly lower than those achieved by subsequently developed high-yielding industrial strains [29]. The instability and difficulty in isolation of penicillin F from the Fleming strain contributed to its eventual replacement in commercial production [2].

Comparative genomic analysis between Fleming's original Penicillium rubens strain and modern industrial strains reveals significant differences in gene organization and expression levels [24]. The original Fleming strain contains single copies of the penicillin biosynthetic genes, whereas industrial strains possess multiple amplified copies of the entire penicillin gene cluster [24]. This amplification phenomenon explains the substantial difference in penicillin production capacity between wild-type and industrial strains [19].

Research has demonstrated that Penicillium rubens naturally produces a mixture of penicillin variants, with penicillin F representing a significant component under specific cultural conditions [22]. The strain exhibits the ability to modify its penicillin production profile based on available nutrients and environmental conditions, potentially switching between different penicillin types depending on the substrate composition [22].

Cultural Conditions Influencing Production

The production of penicillin F by Penicillium species demonstrates significant sensitivity to various cultural and environmental parameters [13] [15]. Temperature represents a critical factor, with optimal penicillin F production typically occurring within the range of 24 to 26 degrees Celsius [16] [18]. Deviations from this temperature range result in decreased antibiotic yields and altered metabolic profiles [15].

Oxygen concentration plays a fundamental role in penicillin F biosynthesis, as the producing organisms exhibit highly aerobic characteristics [16]. Continuous aeration through sterile air injection becomes essential during fermentation cycles to maintain adequate oxygen levels for optimal antibiotic production [16]. The oxygen consumption rate correlates directly with the carbon source utilized, with glucose-based media demonstrating the highest oxygen demand [16].

The initial and maintenance of appropriate pH levels significantly influences penicillin F production efficiency [16] [19]. Optimal production occurs when the initial pH ranges between 6.5 and 7.0, though the pH typically shifts toward alkaline conditions during fermentation due to ammonia production [16]. Careful pH management through organic acid addition, particularly lactic acid, becomes necessary to maintain production levels [16].

Cultural ParameterOptimal RangeImpact on Production
Temperature24-26°CMaximum yield at optimal range
Initial pH6.5-7.0Critical for enzyme activity
Final pH8.0-8.3Controlled through acid addition
Oxygen LevelContinuous aerationEssential for aerobic metabolism
Fermentation Time5-7 daysPeak production on day 6-7

Carbon source selection dramatically affects both the quantity and type of penicillin produced [16] [19]. Lactose serves as the traditional carbon source in surface culture methods, while glucose and corn steep liquor prove more effective in submerged fermentation systems [16]. The choice of carbon source influences not only the total antibiotic yield but also the specific penicillin variants produced by the organism [2].

Nitrogen sources, particularly organic nitrogen compounds, contribute significantly to penicillin F biosynthesis [16]. Corn steep liquor, containing complex nitrogen compounds and growth factors, enhances production yields substantially compared to simple inorganic nitrogen sources [33]. The nitrogen to carbon ratio requires careful optimization to achieve maximum antibiotic production [15].

Strain Variations in Producing Organisms

Significant variations exist among different strains of Penicillium species regarding their capacity for penicillin F production [17] [29]. These variations arise from genetic differences in gene expression levels, gene copy numbers, and regulatory mechanisms controlling antibiotic biosynthesis [17] [19]. Modern molecular techniques including Random Amplified Polymorphic DNA and Sequence-Related Amplified Polymorphic markers enable the classification and management of different producing strains based on their genetic profiles [17].

Industrial strain improvement programs have successfully developed high-yielding variants through classical strain improvement techniques involving mutagenesis and selection [11] [19]. These improved strains typically contain multiple copies of the penicillin biosynthetic gene cluster, resulting in dramatically increased antibiotic production compared to wild-type strains [19] [24]. The amplification occurs through tandem repeat mechanisms that multiply the entire gene cluster [19].

Research has identified that different strains exhibit varying preferences for specific penicillin variants [2] [22]. While some strains predominantly produce penicillin G when supplemented with appropriate precursors, others maintain higher levels of penicillin F production even under modified cultural conditions [2]. This strain-specific variation provides opportunities for selecting organisms optimized for particular penicillin types [17].

The original Fleming strain demonstrates distinct characteristics compared to modern industrial isolates [24] [29]. Genetic analysis reveals that Fleming's strain contains a functional phenylacetic acid hydroxylase gene that modern industrial strains lack, explaining its continued production of penicillin F rather than converting to higher-yield penicillin G production [29]. This enzymatic difference represents a key factor in the industrial replacement of the original Fleming strain [29].

Strain TypeGene Cluster CopiesRelative ProductionPrimary Penicillin
Fleming Original1LowPenicillin F
Early Industrial3-7ModerateMixed types
Modern Industrial20+Very HighPenicillin G
Selected VariantsVariableHighStrain-dependent

Biological Significance for Producing Organisms

The production of penicillin F and other beta-lactam antibiotics provides significant ecological advantages to Penicillium species in their natural environments [20] [21]. These antimicrobial compounds serve as chemical weapons in microbial warfare, enabling the producing organisms to compete effectively against bacterial competitors for limited resources [21] [23]. The broad-spectrum antibacterial activity of penicillin F allows Penicillium species to inhibit the growth of various bacterial species that might otherwise outcompete them for nutrients [37].

In soil environments, penicillin-producing Penicillium species demonstrate enhanced survival and colonization capabilities [21]. Research has shown that wild-type Penicillium chrysogenum can successfully produce penicillin in sterilized soil samples, indicating that this antibiotic production occurs naturally in terrestrial ecosystems [21]. The ability to produce antimicrobial compounds provides these fungi with a competitive advantage during invasion of new substrates, including plant seeds and organic matter [21].

The ecological role of Penicillium species extends beyond competitive interactions to include important functions in nutrient cycling and decomposition processes [20] [25]. As decomposer organisms, these fungi contribute significantly to the breakdown of organic matter and the recycling of nutrients in various ecosystems [25]. The production of antimicrobial compounds may help protect their enzymatic machinery and decomposition processes from bacterial interference [23].

Studies examining the diversity and ecological roles of Penicillium in intertidal zones have revealed that many species exhibit multiple beneficial activities including cellulase and protease production alongside their antimicrobial capabilities [20]. These diverse metabolic functions, combined with antibiotic production, position Penicillium species as important contributors to ecosystem health and stability [20] [25].

The biological significance of penicillin F production also relates to the regulation of microbial communities in natural environments [22] [23]. By selectively inhibiting certain bacterial species while allowing others to flourish, penicillin-producing fungi can influence the composition and diversity of microbial communities [23]. This regulatory function contributes to maintaining ecological balance and preventing the dominance of potentially harmful bacterial populations [21].

The biosynthesis of Penicillin F follows the universal penicillin biosynthetic pathway that requires three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine. These precursors are assembled into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) through the action of the non-ribosomal peptide synthetase ACV synthetase. The molecular formula of the ACV tripeptide is C₁₄H₂₂N₄O₆S with a molecular weight of 374.41 Da.

The specific characteristic that distinguishes Penicillin F from other natural penicillins is its side chain precursor, 3-hexenoyl-coenzyme A (3-hexenoyl-CoA), which contains an unsaturated fatty acid chain. This precursor has the molecular formula C₁₂H₁₉NO₅S and a molecular weight of 289.35 Da. The enzymatic studies have demonstrated that acyl-CoA:isopenicillin N acyltransferase specifically recognizes trans-3-hexenoyl-CoA as a substrate, with a Km value of 0.6 millimolar, indicating efficient substrate binding and catalysis.

CompoundMolecular FormulaMolecular Weight (Da)Role
L-α-aminoadipic acidC₆H₁₁NO₅161.16Amino acid precursor
L-cysteineC₃H₇NO₂S121.16Amino acid precursor
D-valineC₅H₁₁NO₂117.15Amino acid precursor
ACV tripeptideC₁₄H₂₂N₄O₆S374.41Tripeptide intermediate
Isopenicillin NC₁₆H₂₁N₃O₄S355.42β-lactam intermediate
3-hexenoyl-CoAC₁₂H₁₉NO₅S289.35Side chain precursor
Penicillin FC₁₄H₂₀N₂O₄S312.38Final product

The biosynthetic pathway involves critical intermediate compounds that serve as substrates for subsequent enzymatic transformations. Isopenicillin N, with molecular formula C₁₆H₂₁N₃O₄S and molecular weight 355.42 Da, represents the central β-lactam intermediate that contains the characteristic bicyclic structure but retains the hydrophilic L-α-aminoadipyl side chain. This intermediate is subsequently modified by the acyltransferase enzyme to produce the final hydrophobic penicillin product.

Enzymatic Steps in Biosynthesis

The biosynthetic pathway of Penicillin F comprises three distinct enzymatic steps, each catalyzed by specialized enzymes that are encoded by clustered genes and exhibit specific subcellular localizations.

The first enzymatic step involves ACV synthetase (ACVS), encoded by the pcbAB gene, which catalyzes the condensation of the three amino acid precursors to form the linear tripeptide ACV. This enzyme is a large multifunctional protein with a molecular weight of approximately 426 kDa and requires ATP and Mg²⁺ as cofactors. The enzyme exhibits non-ribosomal peptide synthetase activity and operates through a thiotemplate mechanism involving phosphopantetheine cofactors.

Enzymatic StepGeneSubstrateProductCellular LocationCofactors
ACV Synthetase (ACVS)pcbABL-α-aminoadipic acid + L-cysteine + D-valineδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)CytosolATP, Mg²⁺
Isopenicillin N Synthase (IPNS)pcbCACV tripeptideIsopenicillin NCytosolFe²⁺, α-ketoglutarate, ascorbic acid, O₂
Acyl-CoA:Isopenicillin N Acyltransferase (AT)penDEIsopenicillin N + 3-hexenoyl-CoAPenicillin FPeroxisomeCoA-SH

The second enzymatic step is catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene, which converts the linear tripeptide ACV into the bicyclic β-lactam structure of isopenicillin N. This enzyme belongs to the α-ketoglutarate-dependent dioxygenase family and requires Fe²⁺, α-ketoglutarate, ascorbic acid, and molecular oxygen as cofactors. The molecular weight of IPNS is approximately 38 kDa, and it operates through a complex oxidative cyclization mechanism that simultaneously forms both the β-lactam and thiazolidine rings.

The third and final enzymatic step involves the acyl-CoA:isopenicillin N acyltransferase (AT), encoded by the penDE gene, which replaces the hydrophilic L-α-aminoadipyl side chain of isopenicillin N with the hydrophobic 3-hexenoyl group from 3-hexenoyl-CoA. This enzyme has a molecular weight of approximately 40 kDa and undergoes post-translational processing to form a heterodimer consisting of α (11 kDa) and β (29 kDa) subunits. The enzyme operates through a two-stage mechanism that proceeds via 6-aminopenicillanic acid as an intermediate.

The enzymatic mechanism of the acyltransferase involves the initial hydrolysis of the L-α-aminoadipyl side chain from isopenicillin N to generate 6-aminopenicillanic acid, followed by the acylation of this intermediate with 3-hexenoyl-CoA to form Penicillin F. The enzyme exhibits high substrate specificity for the trans-3-hexenoyl-CoA isomer, with other hexenoyl-CoA derivatives showing significantly reduced or absent activity.

Genetic Regulation of Production

The genetic regulation of Penicillin F biosynthesis involves a complex regulatory network that coordinates the expression of the three biosynthetic genes pcbAB, pcbC, and penDE in response to environmental and nutritional conditions. The genes are organized in a cluster on chromosome I of Penicillium chrysogenum and are subject to both positive and negative regulatory controls.

The penicillin biosynthetic genes are arranged in a specific orientation within the cluster, with pcbAB transcribed in the opposite direction to pcbC and penDE. The pcbC and penDE genes share a bidirectional promoter region of 1.16 kb that serves as a regulated promoter for both genes. This organization allows for coordinated expression of the genes encoding the second and third enzymes of the pathway.

GeneSize (kb)Transcription DirectionProtein Size (kDa)Copy Number (High Producers)
pcbAB11.44265-8
pcbC1.0385-8
penDE1.2405-8

Carbon catabolite repression represents one of the most significant regulatory mechanisms affecting penicillin production. Glucose strongly represses the transcription of pcbAB, pcbC, and penDE genes when present at high concentrations, particularly when added at inoculation time. This repression is mediated through glucose-responsive regulatory elements and affects all three biosynthetic genes equally.

Nitrogen catabolite repression also plays a crucial role in regulating penicillin biosynthesis. The presence of readily utilizable nitrogen sources such as ammonium salts represses the expression of penicillin biosynthetic genes. This regulation is mediated through nitrogen-responsive transcription factors that integrate nitrogen availability with secondary metabolite production.

The pH environment significantly influences penicillin gene expression and enzyme activity. Optimal penicillin production occurs at pH 6.8-7.4, with both lower and higher pH values resulting in reduced production. The pH-responsive regulator PacC plays a role in coordinating penicillin gene expression with ambient pH conditions.

Regulatory FactorEffect on Penicillin ProductionMechanism
GlucoseCatabolite repressionRepresses pcbAB, pcbC, penDE transcription
Nitrogen sourceNitrogen catabolite repressionAmmonium represses gene expression
pHOptimal at pH 6.8-7.4Affects enzyme stability and activity
TemperatureOptimal at 25°CAffects enzyme folding and stability
Oxygen availabilityRequired for IPNS activityCofactor for α-ketoglutarate dependent oxygenase
Phenylacetic acidInduces side chain incorporationSubstrate for side chain activation
LysineInhibitory at high concentrationsFeedback inhibition of α-aminoadipic acid pathway
PhosphatePhosphate limitation stimulatesDerepression of secondary metabolism

Global regulators such as LaeA control multiple aspects of penicillin biosynthesis including gene expression, pigmentation, and sporulation. The LaeA protein functions as a positive regulator of secondary metabolism and is essential for high-level penicillin production.

Gene amplification represents a major mechanism for increasing penicillin production in industrial strains. High-yielding strains contain multiple copies of the penicillin biosynthetic gene cluster, typically 5-8 copies arranged in tandem repeats linked by conserved TTTACA hexanucleotide sequences. The amplification provides increased gene dosage and results in higher enzyme levels, although saturation effects occur at very high copy numbers.

Relationship to Other Natural Penicillins in Biosynthetic Network

Penicillin F occupies a unique position within the biosynthetic network of natural penicillins, sharing the common core biosynthetic pathway while being distinguished by its specific side chain structure. The natural penicillins include penicillins F, G, K, N, O, V, X, and others, but only penicillin G and penicillin V are currently used clinically.

The biosynthetic relationship between different natural penicillins is determined primarily by the availability and specificity of side chain precursors rather than fundamental differences in the core enzymatic machinery. All natural penicillins share the same three-enzyme biosynthetic pathway (ACVS, IPNS, and AT) and differ only in the final acylation step where different acyl-CoA substrates are incorporated by the acyltransferase enzyme.

Penicillin F contains a 3-hexenoyl side chain (also known as Δ³-hexenoyl), which is an unsaturated six-carbon fatty acid chain. This distinguishes it from other natural penicillins such as penicillin G (benzyl side chain), penicillin V (phenoxymethyl side chain), and penicillin K (octanoyl side chain). The 3-hexenoyl side chain of penicillin F is derived from 3-hexenoic acid, which can be produced endogenously by the fungus through fatty acid biosynthetic pathways.

The substrate specificity studies of the acyltransferase enzyme have revealed that the enzyme exhibits high selectivity for the trans-3-hexenoyl-CoA isomer, with other positional isomers such as trans-2-hexenoyl-CoA and trans-2,4-hexadienoyl-CoA showing no enzymatic activity. This specificity explains why penicillin F is specifically produced when 3-hexenoic acid precursors are available, while other hexenoyl derivatives do not lead to penicillin formation.

The biosynthetic network relationships also extend to the regulation of side chain precursor availability. In the absence of exogenously supplied side chain precursors such as phenylacetic acid, Penicillium chrysogenum produces a mixture of natural penicillins including penicillins F, K, and others containing endogenously derived side chains. This indicates that the biosynthetic network can shift between different penicillin products depending on the availability of specific precursors.

The evolutionary relationships between natural penicillins suggest that the core β-lactam biosynthetic machinery evolved first, with subsequent diversification occurring through the evolution of different side chain activation and incorporation mechanisms. The acyltransferase enzyme exhibits broad substrate specificity that allows it to accommodate various acyl-CoA substrates, enabling the production of the diverse array of natural penicillins observed in different Penicillium species and growth conditions.

Metabolic Engineering Considerations

Metabolic engineering strategies for enhancing Penicillin F production have focused on multiple approaches targeting different aspects of the biosynthetic pathway, from gene expression levels to precursor availability and cellular organization. The complexity of the pathway and its regulation presents both opportunities and challenges for engineering efforts.

Gene cluster amplification represents the most successful historical approach for increasing penicillin production. Industrial strains typically contain 5-8 copies of the penicillin biosynthetic gene cluster arranged in tandem repeats. However, studies have revealed that the relationship between gene copy number and penicillin production is nonlinear, with saturation effects occurring at high copy numbers. The saturation is primarily due to limitations in the acyltransferase enzyme, which becomes rate-limiting at high gene dosages.

Precursor supply enhancement represents another important engineering target. The biosynthesis of Penicillin F requires adequate supplies of the three amino acid precursors (L-α-aminoadipic acid, L-cysteine, and D-valine) as well as the specific side chain precursor 3-hexenoyl-CoA. Engineering strategies have focused on overexpressing genes involved in amino acid biosynthesis, particularly those in the lysine pathway that leads to α-aminoadipic acid production. The sulfur assimilation pathway is also critical for providing L-cysteine precursors.

Engineering TargetStrategyExpected OutcomeChallenges
Gene cluster amplificationIncrease pcbAB-pcbC-penDE copy numberHigher enzyme levels, increased fluxSaturation at high copy numbers
Precursor supply enhancementOverexpress amino acid biosynthesis genesImproved precursor availabilityMetabolic burden on cell
Cofactor availabilityEnhance α-ketoglutarate and ascorbic acid productionEnhanced IPNS activityRedox balance maintenance
Peroxisome proliferationOverexpress peroxisome biogenesis factorsBetter compartmentalization efficiencyCellular toxicity at high levels
Regulatory circuit modificationDelete glucose/nitrogen repressor genesConstitutive high-level expressionPleiotropic effects on metabolism
Side chain precursor feedingOptimize 3-hexenoyl-CoA precursor supplyIncreased Penicillin F productionSubstrate specificity constraints

Cofactor availability represents a critical engineering consideration, particularly for the isopenicillin N synthase enzyme which requires Fe²⁺, α-ketoglutarate, ascorbic acid, and molecular oxygen. Engineering strategies have focused on enhancing the supply of these cofactors through metabolic pathway modifications and optimized fermentation conditions.

Peroxisome proliferation has emerged as an important engineering target since the final two enzymes of penicillin biosynthesis (acyltransferase and phenylacetyl-CoA ligase) are localized in peroxisomes. Studies have shown that increasing peroxisome numbers through overexpression of peroxisome biogenesis factors can enhance penicillin production. However, the benefits are limited by the need to maintain proper cellular physiology.

Regulatory circuit modifications offer opportunities to relieve catabolite repression and enhance constitutive expression of penicillin biosynthetic genes. Strategies include deletion of glucose and nitrogen repressor genes, modification of promoter sequences, and introduction of strong heterologous promoters. However, these modifications must be carefully balanced to avoid pleiotropic effects that could disrupt essential cellular processes.

Novel engineering approaches have included the reduction of toxic metabolic by-products through overexpression of detoxification enzymes such as glyoxalases, which resulted in a 10% increase in penicillin titers by protecting enzyme function from reactive carbonyl compounds. This approach highlights the importance of considering cellular stress and protein stability in metabolic engineering strategies.

Subcellular Compartmentalization of Biosynthetic Processes

The subcellular compartmentalization of Penicillin F biosynthesis represents a sophisticated organizational strategy that enables spatial separation of enzymatic activities and optimization of local environments for each biosynthetic step. This compartmentalization is essential for efficient penicillin production and involves multiple cellular organelles working in coordination.

The biosynthetic pathway begins in the cytosol, where the first two enzymatic steps occur. ACV synthetase (ACVS) is localized in the cytosol as a free enzyme, contrary to earlier studies that suggested membrane association. The cytosolic location allows efficient access to the amino acid precursors that are transported from the vacuolar amino acid pool. The optimal pH for ACV synthetase activity (pH 8.4) is consistent with cytosolic pH conditions, supporting its cytosolic localization.

Isopenicillin N synthase (IPNS) is also localized in the cytosol, where it catalyzes the cyclization of the ACV tripeptide to form isopenicillin N. The cytosolic location of IPNS ensures efficient substrate availability from the preceding ACV synthetase reaction while maintaining optimal conditions for the iron-dependent oxidative cyclization reaction. Immunoelectron microscopy studies have revealed that IPNS is concentrated at polyribosomes arranged in the peripheral cytoplasm and around peroxisomes, suggesting a close association with sites of active protein synthesis and the next compartment in the pathway.

Cellular CompartmentEnzyme/ProcessFunctionTransport Requirements
CytosolACV Synthetase (ACVS)Tripeptide formation from amino acidsAmino acid transport from vacuole
CytosolIsopenicillin N Synthase (IPNS)Cyclization to form β-lactam ringACV transport (cytosolic)
PeroxisomeAcyl-CoA:Isopenicillin N Acyltransferase (AT)Side chain exchange reactionIPN transport into peroxisome
PeroxisomePhenylacetyl-CoA Ligase (PCL)Side chain precursor activationCoA transport into peroxisome
VacuoleAmino acid storagePrecursor amino acid reservoirAmino acid export to cytosol
Endoplasmic ReticulumProtein synthesis and foldingEnzyme biosynthesisProtein export to target compartments

The final enzymatic step occurs in peroxisomes (also called microbodies), where the acyl-CoA:isopenicillin N acyltransferase (AT) is localized. The peroxisomal location of AT is confirmed by the presence of a functional C-terminal peroxisomal targeting sequence (ARL) in the enzyme. The peroxisomal compartmentalization of the final step serves multiple functions including the concentration of hydrophobic substrates and products, protection of the cytosol from potentially toxic intermediates, and optimization of the local environment for the acyltransferase reaction.

Phenylacetyl-CoA ligase (PCL), which activates phenylacetic acid and other side chain precursors to their CoA derivatives, is also localized in peroxisomes. This co-localization with the acyltransferase ensures efficient substrate availability for the final acylation reaction and maintains the hydrophobic environment necessary for handling lipophilic substrates.

The vacuole plays an important ancillary role in the compartmentalization scheme by serving as a reservoir for precursor amino acids. Studies have demonstrated that vacuoles isolated from penicillin-producing mycelia contain higher proportions of α-aminoadipic acid and valine compared to non-producing conditions. The vacuole-to-cytosol transport of amino acids represents a rate-limiting step that can influence overall pathway flux.

Peroxisome proliferation is closely associated with enhanced penicillin production, with high-producing strains showing increased numbers of peroxisomes per cell. The peroxisomes develop from reticule-like structures in germinating conidiospores and proliferate at the tips of growing hyphae before being distributed to subapical cells. The proliferation machinery requires the dynamin-like protein Dnm1 and is regulated by peroxisome biogenesis factors.

The compartmentalization strategy requires sophisticated transport systems to move substrates, intermediates, and products between compartments. Isopenicillin N must be transported from the cytosol into peroxisomes, while CoA derivatives must be available within the peroxisomal matrix. The final penicillin products are exported from peroxisomes and ultimately secreted from the cell through mechanisms that may involve pexophagy and exocytosis.

XLogP3

1.9

UNII

88EY1AP5UR

Other CAS

118-53-6

Wikipedia

Penicillin f

Dates

Last modified: 02-18-2024

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